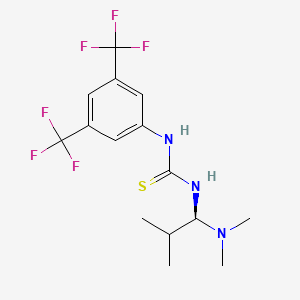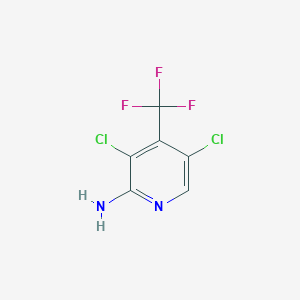
(2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone is an organic compound that features a benzyloxy group, a bromophenyl group, and a pyrrolidinyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the aromatic ring.
Coupling to Form the Methanone Core: The final step involves coupling the benzyloxy-bromophenyl intermediate with the pyrrolidinyl group using a suitable coupling reagent like a Grignard reagent or organolithium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of different functional groups on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyrrolidinyl groups can influence the compound’s binding affinity and selectivity, while the bromophenyl group can enhance its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Benzyloxy)-5-chlorophenyl) (pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-(Benzyloxy)-5-fluorophenyl) (pyrrolidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(2-(Benzyloxy)-5-iodophenyl) (pyrrolidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with molecular targets and its overall stability.
Propiedades
IUPAC Name |
(5-bromo-2-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-15-8-9-17(22-13-14-6-2-1-3-7-14)16(12-15)18(21)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNULSRLMDGOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-methyl-N-[(2R)-piperidin-2-yl]carbamate](/img/structure/B7980412.png)











